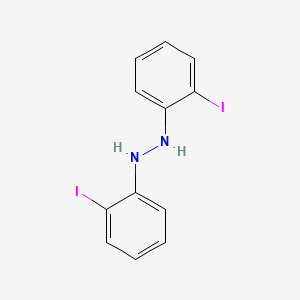
1,2-Bis(2-iodophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-iodophenyl)hydrazine is an organic compound with the molecular formula C12H10I2N2. It is a derivative of hydrazine, where two iodine atoms are substituted at the ortho positions of the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-iodophenyl)hydrazine can be synthesized through a multi-step process. One common method involves the reduction of 1-iodo-2-nitrobenzene using zinc dust in an alkaline medium. The reaction is carried out at elevated temperatures (70-80°C) until the complete dissolution of the solid . The resulting sludge is then diluted with water and treated with sodium hydroxide, followed by the addition of zinc dust. The organic extracts are purified by column chromatography to yield the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar steps as those used in laboratory settings. Scaling up the process would require optimization of reaction conditions, purification techniques, and safety measures to handle large quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including indole derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-iodophenyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of iodine atoms and the hydrazine moiety. These functional groups enable the compound to undergo nucleophilic substitution, oxidation, and reduction reactions, which are essential for its applications in synthesis and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2-bromophenyl)hydrazine
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(2-fluorophenyl)hydrazine
Uniqueness
1,2-Bis(2-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H10I2N2 |
|---|---|
Peso molecular |
436.03 g/mol |
Nombre IUPAC |
1,2-bis(2-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |
Clave InChI |
BNTFDACYWMMTQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NNC2=CC=CC=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
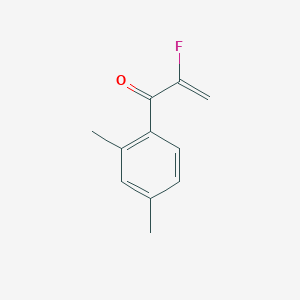
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
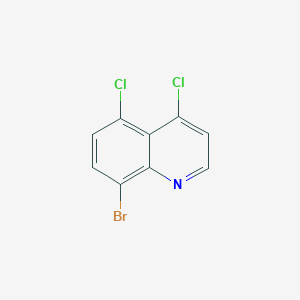
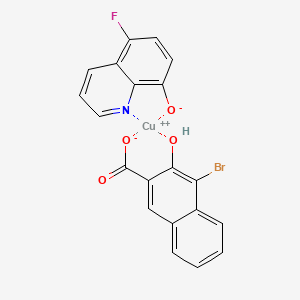
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
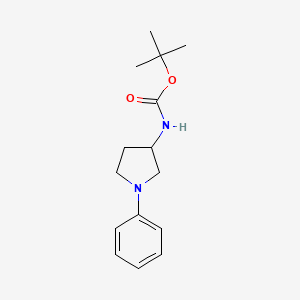
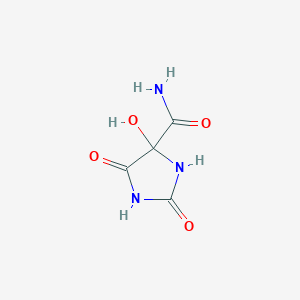
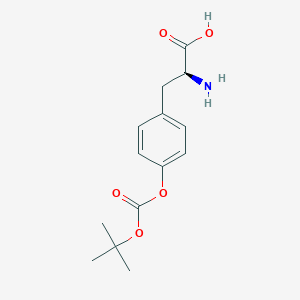

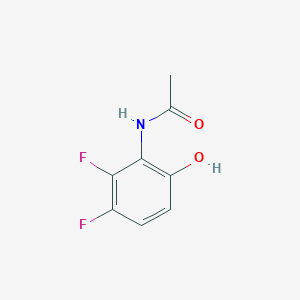
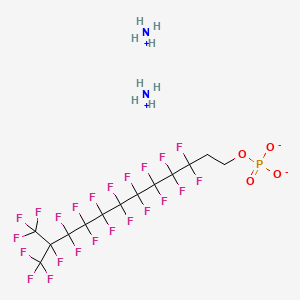

![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
